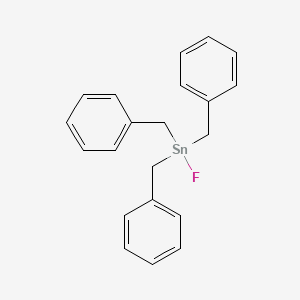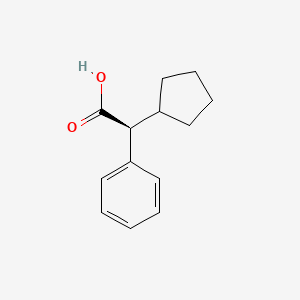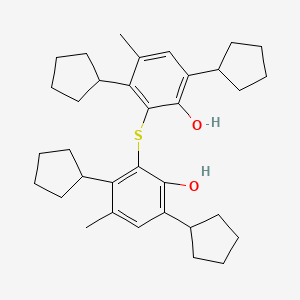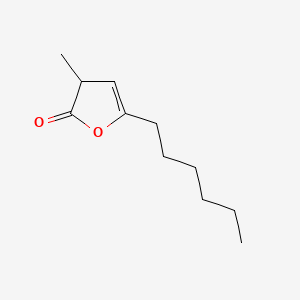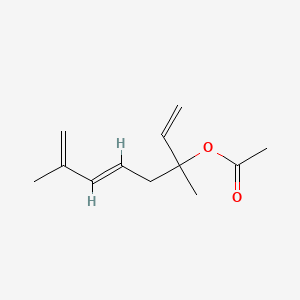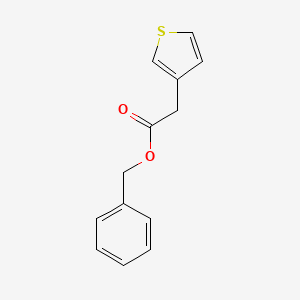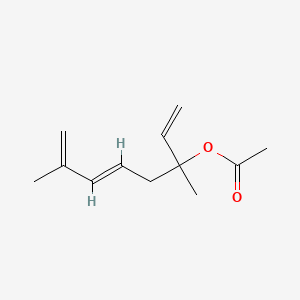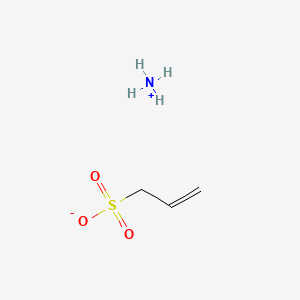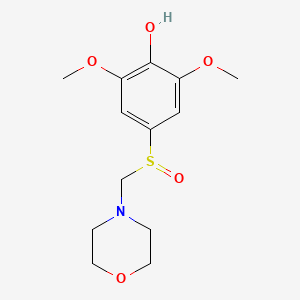
Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)- is a complex organic compound that features a morpholine ring substituted with a sulfinylmethyl group attached to a hydroxy-dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of morpholine with various electrophiles. For the specific compound Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)-, a common synthetic route involves the reaction of morpholine with 4-hydroxy-3,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide to introduce the sulfinyl group.
Industrial Production Methods
Industrial production of morpholine derivatives often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the desired product. For instance, the use of transition metal catalysts can facilitate the oxidation step, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of ethers or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor agonists. The presence of the hydroxy-dimethoxyphenyl moiety can enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical modifications makes it valuable in materials science.
Mechanism of Action
The mechanism of action of Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The hydroxy-dimethoxyphenyl moiety can enhance binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Morpholine, 4-((4-hydroxyphenyl)sulfinylmethyl)-
- Morpholine, 4-((3,5-dimethoxyphenyl)sulfinylmethyl)-
- Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)methyl)-
Uniqueness
Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)sulfinylmethyl)- is unique due to the presence of both hydroxy and dimethoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the sulfinylmethyl moiety provides a distinct profile that can be exploited in various applications.
Properties
CAS No. |
64709-44-0 |
|---|---|
Molecular Formula |
C13H19NO5S |
Molecular Weight |
301.36 g/mol |
IUPAC Name |
2,6-dimethoxy-4-(morpholin-4-ylmethylsulfinyl)phenol |
InChI |
InChI=1S/C13H19NO5S/c1-17-11-7-10(8-12(18-2)13(11)15)20(16)9-14-3-5-19-6-4-14/h7-8,15H,3-6,9H2,1-2H3 |
InChI Key |
PZRXUTGWHNBVNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)S(=O)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




